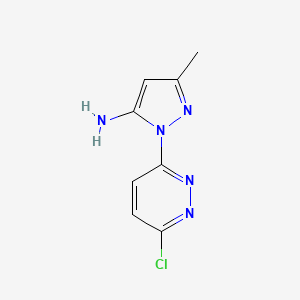

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine

Description

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chloropyridazine moiety, which contributes to its unique chemical properties and potential biological activities.

Propriétés

IUPAC Name |

2-(6-chloropyridazin-3-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c1-5-4-7(10)14(13-5)8-3-2-6(9)11-12-8/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVWBZNDARWWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with substituted β-ketonitriles under reflux in ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridazine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine has shown significant potential in medicinal chemistry, particularly as a lead compound for developing new anticancer agents. Its structural features allow it to interact with specific protein kinases, which are crucial targets in cancer therapy. Studies indicate that derivatives of this compound can effectively inhibit various kinases, suggesting their utility in treating cancer.

Key Findings:

- Anticancer Activity: Derivatives exhibit significant inhibitory effects on cancer cell proliferation, inducing apoptosis in cancer cells.

- Anti-inflammatory Properties: The compound has demonstrated potential in reducing inflammatory markers, indicating possible applications in treating inflammatory diseases.

Agricultural Chemistry

Given its biological activity, this compound may also find applications as a pesticide or herbicide. Similar compounds have been explored for their effectiveness in agricultural settings, targeting pests and weeds while minimizing harm to non-target species.

Case Studies

Several preclinical studies have evaluated the efficacy of pyrazole derivatives similar to this compound:

Prostate Cancer Study:

A study involving prostate cancer cell lines treated with pyrazole derivatives showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at relatively low concentrations.

Inflammatory Response:

In models of induced inflammation, administration of pyrazole derivatives led to significant reductions in pro-inflammatory cytokines, supporting their potential use in managing inflammatory conditions.

Mécanisme D'action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- **3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone

- 6-chloropyridazin-3-yl derivatives active as nicotinic agents

Uniqueness

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Activité Biologique

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine, also known by its CAS number 70588-91-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₅ |

| Molecular Weight | 209.64 g/mol |

| Melting Point | 148-150 °C |

| Predicted Boiling Point | 457.8 ± 45.0 °C |

| Density | 1.55 ± 0.1 g/cm³ |

| pKa | -0.08 ± 0.14 |

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted that pyrazole derivatives could effectively induce apoptosis in prostate cancer cells, showcasing their potential as anticancer agents .

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. A study focused on the synthesis of N-[1-(6-chloropyridazin-3-yl)-3-(4-substituted phenyl)-1H-pyrazole-5-yl]alkanamides demonstrated that these compounds exhibited significant inhibition of inflammatory markers in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It has been suggested that the pyrazole moiety can modulate various signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:

- Prostate Cancer Study : A study involving the treatment of prostate cancer cell lines with pyrazole derivatives showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at relatively low concentrations .

- Inflammatory Response : In a model of induced inflammation, administration of a pyrazole derivative led to a significant reduction in pro-inflammatory cytokines, supporting its potential use in managing inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. A validated approach includes:

- Step 1: Reacting substituted hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazole intermediates .

- Step 2: Introducing the 6-chloropyridazine moiety via nucleophilic substitution or fusion reactions. For example, 3-chloropyridazine derivatives can react with amines under fusion conditions to yield pyrazolylpyridazines .

- Step 3: Functionalization at the pyrazole C5 position using amino groups, as seen in ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate synthesis .

Q. Table 1: Key Synthetic Methods

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the pyrazole C5-amine proton appears as a broad singlet (~3.2–3.5 ppm) .

- Infrared (IR) Spectroscopy: N-H stretches (3100–3300 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) validate functional groups .

- X-ray Crystallography: Used to resolve ambiguities in regiochemistry, as demonstrated for ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate .

Q. What pharmacological targets are commonly associated with this compound?

Methodological Answer:

- Antimicrobial Activity: Pyrazole derivatives are screened via broth dilution assays for minimum inhibitory concentration (MIC) against bacterial strains (e.g., S. aureus, E. coli) .

- Enzyme Inhibition: Triazolothiadiazine analogs are tested for COX-2 inhibition using enzymatic assays, with comparisons to reference drugs like celecoxib .

- Cytotoxicity: MTT assays evaluate anticancer potential against cell lines (e.g., MCF-7, HeLa), often correlating activity with substituent electronegativity .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in pyrazole functionalization .

- Solvent Optimization: Solvent-free or DMF/water mixtures reduce side reactions during cyclization .

- Computational Design: Quantum chemical calculations predict reaction pathways, reducing trial-and-error experimentation (e.g., ICReDD’s reaction path search methods) .

Q. How do structural modifications influence bioactivity?

Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridazine ring enhance antimicrobial activity but may reduce solubility .

- Hybridization Strategies: Combining pyrazole with triazolothiadiazine moieties improves COX-2 selectivity (IC₅₀ < 10 µM) compared to non-hybrid analogs .

Q. Table 2: Structure-Activity Relationships (SAR)

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Standardization: Control for variables like cell passage number, serum concentration, and incubation time .

- Purity Verification: Use HPLC (>95% purity) to rule out impurities affecting results .

- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., SwissADME) to correlate lipophilicity (LogP) with activity trends .

Q. What computational tools aid in predicting reactivity and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites .

- Molecular Docking: Screens binding affinity to targets like COX-2 or carbonic anhydrase .

- ADME Prediction: SwissADME estimates drug-likeness, guiding prioritization of analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.